molecular formula C11H10N2O2S B2782377 N-(3-Oxo-4H-1,4-benzothiazin-7-yl)prop-2-enamide CAS No. 2361638-19-7

N-(3-Oxo-4H-1,4-benzothiazin-7-yl)prop-2-enamide

Cat. No. B2782377
M. Wt: 234.27
InChI Key: ABNHFVQOQMDVSW-UHFFFAOYSA-N
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Description

“N-(3-Oxo-4H-1,4-benzothiazin-7-yl)prop-2-enamide” is a chemical compound with the molecular formula CHNOS. It has an average mass of 282.317 Da and a monoisotopic mass of 282.046295 Da .


Synthesis Analysis

The synthesis of 1,4-benzothiazine derivatives, which includes “N-(3-Oxo-4H-1,4-benzothiazin-7-yl)prop-2-enamide”, involves a series of chemical reactions. Starting from 2-(substituted)-3,4-dihydro-2H-1,4-benzothiazi-3-one, a number of 1,4-benzothiazine derivatives are synthesized using different alkylating agents to give a 4-(substituted)-2-(substituted)-3,4-dihydro-2H-1,4-benzothiazi-3-one in good yields .


Molecular Structure Analysis

The molecular structure of this compound is established by single-crystal X-ray diffraction . The molecule has a flattened structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a CuI-catalyzed Huisgen [3 + 2] cycloaddition .

properties

IUPAC Name

N-(3-oxo-4H-1,4-benzothiazin-7-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-2-10(14)12-7-3-4-8-9(5-7)16-6-11(15)13-8/h2-5H,1,6H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNHFVQOQMDVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)NC(=O)CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Oxo-4H-1,4-benzothiazin-7-yl)prop-2-enamide

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